molecular formula C19H12F3NO3S2 B8066086 CY-09

CY-09

Cat. No.: B8066086
M. Wt: 423.4 g/mol
InChI Key: DJTINRHPPGAPLD-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CY-09 is a selective and direct inhibitor of the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome. This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases. By targeting the NLRP3 inflammasome, this compound helps to modulate the body’s inflammatory response, making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CY-09 involves several key steps. The primary synthetic route includes the reaction of 4-[(2-thioxo-3-(3-trifluoromethylbenzyl)-4-oxothiazolidin-5-ylidene)methyl]benzoic acid with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and reaction time to achieve consistent results. The final product is then purified using techniques such as recrystallization and chromatography to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

CY-09 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different chemical properties .

Scientific Research Applications

CY-09 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the NLRP3 inflammasome and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents

Mechanism of Action

CY-09 exerts its effects by directly binding to the ATP-binding motif of the NLRP3 NACHT domain. This binding inhibits the ATPase activity of NLRP3, preventing the assembly and activation of the NLRP3 inflammasome. As a result, the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 is suppressed, leading to a reduction in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CY-09

This compound is unique in its ability to directly bind to the ATP-binding motif of the NLRP3 NACHT domain, making it a highly specific inhibitor of the NLRP3 inflammasome. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for treating inflammatory diseases .

Properties

IUPAC Name

4-[(Z)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTINRHPPGAPLD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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